![molecular formula C13H26FN B1485892 [(1-Fluorocyclopentyl)methyl](heptyl)amine CAS No. 2098050-72-5](/img/structure/B1485892.png)
[(1-Fluorocyclopentyl)methyl](heptyl)amine
Overview
Description
Amines are organic compounds that resemble ammonia in structure but have one or more of the hydrogen atoms replaced by organic substituents . The compound “(1-Fluorocyclopentyl)methylamine” is an amine with a molecular formula of C13H26FN and a molecular weight of 215.35 g/mol.
Molecular Structure Analysis
Amines can be classified as primary, secondary, or tertiary depending on the number of carbon-containing groups attached to the nitrogen atom . The specific molecular structure of “(1-Fluorocyclopentyl)methylamine” is not available in the current resources.Physical And Chemical Properties Analysis
Amines have diverse physical and chemical properties. For example, they can be gases, liquids, or solids at standard temperatures, depending on their molecular weight . The specific physical and chemical properties of “(1-Fluorocyclopentyl)methylamine” are not available in the current resources.Scientific Research Applications
Physicochemical Properties and Optimization
Research on small functionalized organic molecules, including amines and fluorine-substituted compounds like "(1-Fluorocyclopentyl)methylamine", highlights their significance in understanding the behavior of biomolecular systems in aqueous environments. Studies involving optimization of Lennard‐Jones parameters for polar‐neutral compounds have contributed to a deeper understanding of their physicochemical properties. This optimization process aids in accurately reproducing experimental condensed phase properties, offering insights into the hydrophilicity and hydrophobicity of these compounds, which is crucial for pharmaceutical applications (Chen, Yin, & MacKerell, 2002).
Synthesis and Pharmacological Evaluation
The synthesis and evaluation of novel ring-contracted amantadine analogs have shown interesting pharmacological properties, including activity against a wide range of viruses and as NMDA receptor antagonists. This research underscores the potential of fluorinated compounds and their analogs in developing new therapeutic agents (Camps, Duque, Vázquez, Naesens, Clercq, Sureda, López-Querol, Camins, Pallàs, Prathalingam, Kelly, Romero, Ivorra, & Cortes, 2008).
Reductive Amination and Synthesis of Amines
The development of expedient methods for the synthesis and functionalization of N‐methyl‐ and N‐alkylamines, which are crucial for both academic research and industrial production, is significant. Techniques involving reductive amination using earth-abundant metal-based catalysts represent an important step in the efficient production of these compounds, highlighting the role of "(1-Fluorocyclopentyl)methylamine" derivatives in various applications (Senthamarai, Murugesan, Natte, Kalevaru, Neumann, Kamer, & Jagadeesh, 2018).
Molecular Docking and Biological Activity
The synthesis of novel derivatives and their evaluation for biological activities, including antibacterial properties, has been explored. These studies involve the preparation of fluorine-substituted compounds and their metal complexes, demonstrating the diverse applications of these compounds in medicinal chemistry and drug design (Ekennia, Osowole, Onwudiwe, Babahan, Ibeji, Okafor, & Ujam, 2018).
properties
IUPAC Name |
N-[(1-fluorocyclopentyl)methyl]heptan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26FN/c1-2-3-4-5-8-11-15-12-13(14)9-6-7-10-13/h15H,2-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAABGCOJNJNAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCNCC1(CCCC1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(1-Fluorocyclopentyl)methyl](heptyl)amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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